molecular formula C22H27ClN6O B608722 LY2828360 CAS No. 1231220-79-3

LY2828360

Numéro de catalogue: B608722
Numéro CAS: 1231220-79-3
Poids moléculaire: 426.9 g/mol
Clé InChI: UCMNDPDJRSEZPL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LY2828360 est un composé synthétique connu pour son rôle d'agoniste sélectif du récepteur cannabinoïde de type 2 (CB2). Il a été étudié pour ses effets thérapeutiques potentiels, en particulier dans le contexte de la gestion de la douleur et de la dépendance aux opioïdes. This compound est un agoniste CB2 à action lente mais efficace, biaisé par les protéines G, ce qui signifie qu'il active sélectivement certaines voies de signalisation par rapport à d'autres .

Mécanisme D'action

Target of Action

The primary target of LY2828360 is the Cannabinoid CB2 receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

This compound acts as an agonist at the Cannabinoid CB2 receptor . As an agonist, it binds to the receptor and activates it, triggering a series of biochemical reactions . It is a slowly acting but efficacious G protein-biased CB2 agonist, inhibiting cAMP accumulation and activating ERK1/2 signaling .

Biochemical Pathways

Upon activation of the CB2 receptor, this compound inhibits the accumulation of cyclic adenosine monophosphate (cAMP) and activates the extracellular signal-regulated kinases 1/2 (ERK1/2) signaling pathway . This leads to a series of downstream effects that can influence various physiological processes .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is known that this compound was administered as a single daily oral dose in clinical trials .

Result of Action

The activation of the CB2 receptor by this compound has been shown to suppress neuropathic pain . It has also been suggested that this compound suppresses inflammatory nociception in mice through a neuronal CB2-dependent mechanism that requires peripheral sensory neuron CB2 receptors .

Action Environment

The action of this compound can be influenced by various environmental factors. It is known that this compound was investigated in the context of osteoarthritic knee pain in clinical trials .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du LY2828360 implique plusieurs étapes, commençant par la préparation de la structure de base de la purine. Les étapes clés comprennent :

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais est mise à l'échelle pour accueillir des quantités plus importantes. Le processus implique :

Analyse Des Réactions Chimiques

Types de réactions

LY2828360 subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels .

Applications de la recherche scientifique

Mécanisme d'action

This compound exerce ses effets principalement par l'activation du récepteur cannabinoïde de type 2 (CB2). Ce récepteur fait partie du système endocannabinoïde et est impliqué dans la modulation de la douleur, de l'inflammation et des réponses immunitaires. Le composé active sélectivement les voies de signalisation des protéines G, conduisant à l'inhibition de l'accumulation d'adénosine monophosphate cyclique (AMPc) et à l'activation des kinases régulées par le signal extracellulaire (ERK1/2). Cette activation sélective contribue à réduire la douleur et l'inflammation sans les effets psychoactifs associés à l'activation du récepteur cannabinoïde de type 1 (CB1) .

Applications De Recherche Scientifique

Pain Management

Neuropathic Pain Relief:
Research indicates that LY2828360 effectively suppresses chemotherapy-induced neuropathic pain. In preclinical models, it demonstrated significant anti-allodynic effects when combined with morphine, enhancing opioid analgesia while mitigating tolerance development . The compound has been evaluated in various animal models, showing promise in reducing pain behaviors associated with neuropathic conditions.

Synergistic Effects with Opioids:
In studies involving morphine-dependent mice, this compound was found to reduce morphine-induced reward behavior, suggesting its potential to lower the risk of opioid dependence while maintaining analgesic efficacy. The combination therapy resulted in synergistic anti-allodynic effects, providing a dual benefit of enhanced pain relief and reduced side effects associated with opioids .

Clinical Applications

Osteoarthritis:
this compound has been tested for its efficacy in treating osteoarthritic knee pain. A phase 2 clinical trial indicated that while the compound was well-tolerated and showed good central nervous system penetration, it did not significantly differ from placebo in achieving primary endpoints related to pain reduction . This suggests that while this compound may have potential in chronic pain management, its effectiveness in certain conditions may require further investigation.

Comparative Efficacy

A comparative analysis of this compound's efficacy against other analgesics reveals its unique position as a non-psychoactive cannabinoid with specific advantages:

Compound Mechanism Efficacy Side Effects
This compoundCB2 receptor agonistEffective for neuropathic painMinimal psychoactive effects
MorphineOpioid receptor agonistHigh analgesic potencyRisk of dependence and tolerance
DiclofenacNonsteroidal anti-inflammatory drug (NSAID)Effective for inflammatory painGastrointestinal issues

Comparaison Avec Des Composés Similaires

LY2828360 est unique dans son activation sélective des récepteurs CB2 et sa signalisation biaisée par les protéines G. Des composés similaires comprennent :

Ces composés partagent des mécanismes d'action similaires, mais diffèrent par leur sélectivité, leur efficacité et leurs applications thérapeutiques potentielles.

Activité Biologique

LY2828360 is a cannabinoid type 2 (CB2) receptor agonist developed by Eli Lilly, primarily investigated for its potential in treating pain without the adverse effects associated with traditional opioids. Despite failing to demonstrate efficacy in reducing osteoarthritic knee pain during clinical trials, recent studies highlight its promising role in managing neuropathic pain and mitigating opioid dependence.

This compound acts as a slowly signaling G protein-biased agonist at the CB2 receptor. Its mechanism involves:

  • Inhibition of cAMP Accumulation : This action contributes to its analgesic effects.
  • Activation of ERK1/2 Signaling : This pathway is crucial for mediating various cellular responses, including pain modulation.
  • Lack of Arrestin Recruitment : Unlike other cannabinoids, this compound does not internalize CB2 receptors or activate inositol phosphate signaling, suggesting a unique signaling profile that may reduce side effects associated with other cannabinoid treatments .

Neuropathic Pain Models

Research indicates that this compound effectively suppresses neuropathic pain induced by chemotherapy agents like paclitaxel. In studies involving male mice:

  • Pain Assessment : Mice exhibited hypersensitivity to cold and mechanical stimuli post-treatment with paclitaxel. This compound administration significantly alleviated these symptoms, demonstrating its potential as an analgesic agent in neuropathic pain contexts .
  • Tolerance Prevention : Co-administration of this compound with morphine prevented the development of tolerance to morphine's analgesic effects, an important consideration given the opioid crisis .

Comparative Efficacy

A comparative analysis of this compound's efficacy against other treatments reveals its unique advantages:

Treatment Mechanism Efficacy in Neuropathic Pain Tolerance Development Withdrawal Symptoms
This compoundCB2 AgonistSignificant reductionPreventedReduced
MorphineOpioid Receptor AgonistModerate reductionDevelopedSevere
Other CB2 AgonistsVariesVariableVariesVaries

Clinical Trials

While this compound did not show efficacy in osteoarthritis pain management during phase 2 trials, it has been deemed safe for human use. This safety profile opens avenues for further exploration in neuropathic pain treatment .

Animal Studies

  • Morphine Tolerance Study : In a study involving chronic morphine treatment, mice treated with this compound showed fewer naloxone-precipitated withdrawal jumps compared to those treated with morphine alone, indicating reduced physical dependence .
  • CB2 Knockout Studies : Research using CB2 knockout mice demonstrated that the analgesic effects of this compound were absent when CB2 receptors were not present, confirming that its efficacy is directly linked to CB2 receptor activation .

Future Research Directions

Ongoing research aims to elucidate the specific mechanisms through which this compound exerts its effects on different types of pain and to explore its potential applications beyond neuropathic pain. Studies are planned to investigate the drug's action in various tissue types and its interaction with other analgesics .

Propriétés

IUPAC Name

8-(2-chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(oxan-4-yl)purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN6O/c1-15-24-21(28-11-9-27(2)10-12-28)19-22(25-15)29(16-7-13-30-14-8-16)20(26-19)17-5-3-4-6-18(17)23/h3-6,16H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMNDPDJRSEZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCN(CC3)C)N=C(N2C4CCOCC4)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231220-79-3
Record name LY-2828360
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231220793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY2828360
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16074
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LY-2828360
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12H7VFU6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Combine 2-chloro-N-(4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-ylamino)-pyrimidin-5-yl) benzamide (45.0 g, 118.0 mmol), 1-methylpiperazine (23.0 mL, 207.0 mmol), di-isopropylethylamine (23.0 mL, 131.9 mmol) and isopropyl alcohol (225 mL) in a 1 L Parr reactor. Seal the reactor, start stirring, and adjust the set-point for heat control to 160° C. After the internal temperature reaches 160° C., stir the mixture for 24 hours. Cool the reactor contents to 60° C., vent the vessel of pressure, and transfer the contents to a 2 L flask equipped with overhead stirring apparatus. Rinse out reactor flask with isopropyl alcohol (25.0 mL) and combine the rinse with main solution. Add cold, de-ionized water (780 mL) to the mixture over 30 minutes and stir the resulting precipitate for 30 minutes. Filter the mixture, wash the solids with de-ionized water (2×270 mL) and pull dry on the funnel Further dry the product overnight at 45° C. to afford the 8-(2-Chloro-phenyl)-2-methyl-6-(4-methyl-piperazin-1-yl)-9-(tetrahydro pyran-4-yl)-9H-purine as an off-white solid (44.8 g) MS (m/z): 427/429 (M+1).
Name
2-chloro-N-(4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-ylamino)-pyrimidin-5-yl) benzamide
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.